2-Fluoro-2-methylpropane-1-sulfonamide
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Overview
Description
2-Fluoro-2-methylpropane-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a fluorinated alkyl chain. Sulfonamides are well-known for their applications in medicinal chemistry and organic synthesis due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-methylpropane-1-sulfonamide can be achieved through various methods. One common approach involves the reaction of 2-fluoro-2-methylpropane with sulfonamide precursors under specific conditions. For instance, the combination of sulfonyl chlorides with amines in the presence of a base can yield sulfonamides . Another method involves the use of sulfonyl fluorides activated by Lewis acids such as calcium triflimide, which react with amines to form sulfonamides .
Industrial Production Methods
Industrial production of sulfonamides, including this compound, often involves large-scale reactions using optimized conditions to ensure high yields and purity. Microwave irradiation has been employed to enhance reaction rates and yields in the synthesis of sulfonamides from sulfonic acids or their sodium salts . Additionally, the use of oxidative chlorination with reagents like H₂O₂ and SOCl₂ can facilitate the conversion of thiol derivatives to sulfonyl chlorides, which can then react with amines to produce sulfonamides .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amine derivatives.
Hydrolysis: Sulfonamides can be hydrolyzed under acidic or basic conditions to produce sulfonic acids and amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation can produce sulfonyl chlorides or sulfonic acids.
Scientific Research Applications
2-Fluoro-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Sulfonamides, including this compound, are investigated for their potential as antibacterial agents and enzyme inhibitors.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-methylpropane-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
2-Fluoro-2-methylpropane-1-sulfonamide can be compared with other sulfonamides such as:
tert-Butanesulfinamide: Known for its use in asymmetric synthesis as a chiral auxiliary.
Sulfanilamide: A well-known antibacterial agent used in the treatment of bacterial infections.
The uniqueness of this compound lies in its fluorinated alkyl chain, which can impart distinct chemical properties and reactivity compared to other sulfonamides.
Biological Activity
2-Fluoro-2-methylpropane-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in the context of antibacterial properties and other pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
C4H10FN1O2S
The synthesis typically involves the reaction of 2-fluoro-2-methylpropan-1-ol with sulfonyl chloride, leading to the formation of the sulfonamide group. This reaction is crucial as it imparts the compound's biological activity.
Sulfonamides, including this compound, primarily exhibit their antibacterial effects through the inhibition of bacterial folate synthesis. They act as competitive antagonists of para-aminobenzoic acid (PABA), which is essential for the production of folate in bacteria. The inhibition occurs at the enzyme dihydropteroate synthase, disrupting DNA synthesis and ultimately leading to bacteriostatic effects rather than bactericidal ones .
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of various sulfonamide derivatives against a range of bacterial strains. For instance, in vitro testing has shown that this compound exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at low concentrations.
Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 7.81 | 31 ± 0.12 |
Escherichia coli | 7.81 | 30 ± 0.12 |
Klebsiella pneumoniae | 15 | 25 ± 0.10 |
Bacillus subtilis | 10 | 28 ± 0.15 |
These findings suggest that compounds similar to or including this compound could serve as effective alternatives or adjuncts to traditional antibiotics .
Antiviral Activity
Emerging research has also explored the antiviral potential of sulfonamides. Certain modifications to sulfonamide structures have shown promise in inhibiting viral replication mechanisms, particularly against viruses such as coxsackievirus B and dengue virus . The antiviral activity is attributed to the ability of these compounds to interfere with viral glycoproteins and replication pathways.
Study on Antibacterial Efficacy
In a controlled laboratory setting, a study was conducted to evaluate the antibacterial properties of various sulfonamides, including this compound. The results demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with significant zones of inhibition comparable to established antibiotics like ciprofloxacin .
Research on Antiviral Properties
Another study focused on synthesizing novel sulfonamide derivatives aimed at combating viral infections. The research found that specific structural modifications led to enhanced inhibitory effects against viral strains, suggesting a potential pathway for developing antiviral agents from sulfonamide frameworks .
Properties
Molecular Formula |
C4H10FNO2S |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-fluoro-2-methylpropane-1-sulfonamide |
InChI |
InChI=1S/C4H10FNO2S/c1-4(2,5)3-9(6,7)8/h3H2,1-2H3,(H2,6,7,8) |
InChI Key |
SVUIDSKPZQSFST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)N)F |
Origin of Product |
United States |
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